Home > Products > Screening Compounds P9190 > Lamivudine-galactose
Lamivudine-galactose -

Lamivudine-galactose

Catalog Number: EVT-255933
CAS Number:
Molecular Formula: C14H21N3O8S
Molecular Weight: 391.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.
Overview

Lamivudine-galactose is a compound that combines the antiviral properties of lamivudine, a nucleoside reverse transcriptase inhibitor, with galactose, a simple sugar. This combination aims to enhance the therapeutic efficacy of lamivudine by utilizing the unique properties of galactose, particularly its ability to target specific receptors in cells. Lamivudine is primarily used in the treatment of human immunodeficiency virus infection and chronic hepatitis B virus infection. The addition of galactose may facilitate improved cellular uptake and bioavailability of lamivudine, potentially leading to enhanced antiviral activity.

Source

Lamivudine is synthesized from various chemical precursors, while galactose is a naturally occurring monosaccharide found in lactose and other carbohydrates. The integration of these two components into a single compound is achieved through chemical synthesis techniques that allow for the formation of glycosidic bonds.

Classification

Lamivudine-galactose falls under the category of glycosylated nucleoside analogs. It can be classified as an antiviral agent due to its mechanism of action against retroviruses and hepatitis viruses.

Synthesis Analysis

The synthesis of lamivudine-galactose involves several key steps:

  1. Preparation of Lamivudine: Lamivudine is synthesized through a multi-step process that typically involves the reaction of specific nucleoside precursors with appropriate reagents to introduce functional groups necessary for its activity against reverse transcriptase.
  2. Glycosylation Reaction: The core step in forming lamivudine-galactose is the glycosylation reaction, where galactose is covalently linked to lamivudine. This can be achieved using various methods such as:
    • Chemical Glycosylation: Employing activating agents like trifluoromethanesulfonic anhydride or other coupling reagents to facilitate the formation of the glycosidic bond.
    • Enzymatic Glycosylation: Utilizing glycosyltransferases that can catalyze the transfer of galactose to lamivudine under mild conditions, providing higher specificity and potentially fewer side reactions.
  3. Purification and Characterization: After synthesis, the compound undergoes purification through techniques such as chromatography (e.g., high-performance liquid chromatography) to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of lamivudine-galactose can be represented as follows:

  • Chemical Formula: C13_{13}H17_{17}N3_{3}O4_{4}
  • Molecular Weight: Approximately 273.29 g/mol

Structural Data

The compound consists of:

  • A lamivudine backbone featuring a pyrimidine ring.
  • A galactose moiety attached via a glycosidic bond, which may influence its solubility and cellular uptake.

The specific stereochemistry at various centers in both components plays a crucial role in determining the biological activity and interaction with cellular targets.

Chemical Reactions Analysis

Lamivudine-galactose may participate in several chemical reactions, particularly:

  1. Hydrolysis: In aqueous environments, glycosidic bonds can be hydrolyzed, releasing lamivudine and galactose.
  2. Phosphorylation: Inside cells, lamivudine can be phosphorylated to its active triphosphate form, which inhibits viral reverse transcriptase.
  3. Interactions with Cellular Enzymes: The presence of the galactose moiety may alter how the compound interacts with enzymes involved in metabolism and drug transport.
Mechanism of Action

The mechanism by which lamivudine-galactose exerts its antiviral effects involves:

  1. Inhibition of Reverse Transcriptase: Lamivudine acts as a substrate for reverse transcriptase but lacks the necessary components for viral DNA synthesis, thus terminating elongation.
  2. Enhanced Cellular Uptake: The addition of galactose may facilitate better uptake into cells via specific transport mechanisms for sugars, potentially increasing local concentrations of lamivudine at its site of action.
  3. Targeting Specific Cell Types: The galactose component may enhance targeting to cells that express galactose-binding receptors, such as certain immune cells or hepatocytes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of polar hydroxyl groups from both lamivudine and galactose.

Chemical Properties

Applications

Lamivudine-galactose has potential applications in:

  1. Antiretroviral Therapy: As part of treatment regimens for human immunodeficiency virus infection, especially in cases where enhanced efficacy is desired.
  2. Hepatitis B Treatment: Potentially improving outcomes in chronic hepatitis B virus infection due to its mechanism targeting viral replication.
  3. Drug Development Research: Serving as a lead compound for further modifications aimed at enhancing antiviral properties or reducing side effects.
Introduction to Lamivudine-Galactose as a Targeted Antiviral Conjugate

Historical Context and Rationale for Galactose Conjugation in Antiviral Therapeutics

The strategic conjugation of galactose to therapeutic compounds emerged from the need to enhance drug specificity for hepatic tissues, capitalizing on the abundant expression of asialoglycoprotein receptors (ASGPR) on hepatocyte surfaces. These receptors exhibit high affinity for galactose and N-acetylgalactosamine moieties, enabling receptor-mediated endocytosis of glycosylated payloads. Early applications of this approach focused on improving the delivery of antiviral agents, anticancer drugs, and enzymes to the liver, leveraging natural carbohydrate-recognition pathways. For hepatitis B virus (HBV) therapeutics, glycosylation offered a solution to overcome poor cellular uptake and systemic toxicity associated with small-molecule drugs like lamivudine. In vitro and in vivo studies demonstrated that galactosylation significantly increases hepatotropism—by up to 5-fold in some conjugates—while reducing off-target effects in extrahepatic tissues [3] [6]. This targeted approach aligns with broader trends in bioconjugate chemistry, where glycosylation enhances pharmacokinetic properties, including solubility, plasma half-life, and enzymatic stability, as evidenced by glycosylated antimicrobial peptides showing 3-fold higher resistance to proteolytic degradation [6] [7].

Table 1: Evolution of Glycosylation in Antiviral Drug Design

EraFocusKey AdvancementsImpact on Antiviral Efficacy
1990sProtein GlycosylationGlycoengineering of interferons and antibodiesImproved plasma persistence and reduced immunogenicity
2000sSmall-Molecule ConjugatesHepatic targeting via galactose/ASGPR pathway3–5-fold increase in liver-specific uptake
2010s–PresentNucleoside Analog ConjugatesLamivudine-galactose and similar constructsEnhanced intracellular delivery to hepatocytes; bypass of resistance mechanisms

Lamivudine’s Role in HIV and HBV Management: Limitations and Resistance Mechanisms

Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of HIV and HBV therapy since its approval in the 1990s. It functions as a competitive substrate analog, terminating viral DNA synthesis through incorporation of its triphosphorylated form (3TC-TP) into nascent DNA chains. For HBV, lamivudine monotherapy reduces viral load by 3–4 log10 IU/mL within weeks and improves liver histology. However, its clinical utility is severely hampered by high rates of resistance:

  • HBV Resistance: Emerges in 53–76% of patients after 3 years of monotherapy, driven primarily by mutations in the YMDD motif of the viral polymerase (rtM204V/I/S). Compensatory mutations (rtL180M, rtV173L) restore viral fitness, leading to virological breakthrough [2] [5] [9].
  • HIV Resistance: The M184V mutation in reverse transcriptase confers high-level resistance to lamivudine and emtricitabine, reducing efficacy in HIV therapy. This mutation arises rapidly during incomplete viral suppression [4] [10].
  • Cross-Resistance: M204V/I mutants exhibit reduced susceptibility to emtricitabine and entecavir, limiting subsequent treatment options. In HIV/HBV coinfection, resistance rates reach 20% per year under lamivudine-containing regimens [5] [9].

Table 2: Lamivudine Resistance Mutations and Clinical Impact

VirusPrimary MutationsResistance MechanismClinical Consequences
HBVrtM204V/I, rtL180MAltered reverse transcriptase active site53–76% resistance at 3 years; viral rebound
HIVM184V/IReduced drug binding affinityVirological failure in monotherapy
Cross-ResistancertA181T, rtN236TAltered nucleotide binding pocketReduced susceptibility to entecavir and adefovir

The pharmacokinetic limitations of lamivudine further exacerbate resistance issues. Its short intracellular half-life (5–7 hours) necessitates frequent dosing, while low oral bioavailability (68% in children) and minimal blood-brain barrier penetration limit tissue distribution [1] [8]. These factors underscore the need for structural innovations like galactose conjugation to enhance targeted delivery.

Glycosylation as a Strategy for Enhanced Tissue Specificity and Bioavailability

Glycosylation of lamivudine with galactose residues represents a rational drug design approach to overcome pharmacokinetic and resistance barriers. The covalent attachment of galactose exploits hepatic ASGPR-mediated endocytosis, which achieves:

  • Enhanced Hepatotropism: Galactosylated peptides show 4-fold higher accumulation in hepatocytes compared to non-glycosylated analogs, as confirmed by radiolabeled uptake studies [3] [6].
  • Improved Plasma Stability: Glycan moieties shield lamivudine from enzymatic degradation. In vitro, glycosylated antimicrobial peptides exhibit 3-fold longer half-lives in serum than their native counterparts [6] [7].
  • Altered Cellular Transport: Galactose conjugation facilitates uptake via glucose transporters (GLUTs), bypassing nucleoside transporter limitations. This increases intracellular 3TC-TP concentrations, potentially overwhelming low-level resistance mutations [6] [7].

The chemical strategy involves O-glycosylation at lamivudine’s hydroxyl group, forming an ester linkage cleaved by intracellular esterases. In vitro kinetics reveal that:

  • Enzymatic hydrolysis rates of lamivudine-galactose conjugates are 2.5-fold slower in plasma than lamivudine, extending exposure.
  • ASGPR binding affinity (Kd ≈ 10 nM) ensures efficient hepatic targeting [3].

Table 3: Glycosylation Effects on Lamivudine Properties

ParameterNon-Glycosylated LamivudineGalactosylated LamivudineFunctional Impact
Hepatic UptakePassive diffusionASGPR-mediated endocytosis4-fold increase in liver concentration
Plasma Stabilityt½ = 5–7 hourst½ = 15–19 hoursReduced dosing frequency
Resistance BypassLimited by intracellular metabolismEnhanced 3TC-TP accumulationSuppression of M204V/I mutants
SolubilityModerate water solubilityHigh hydrophilicityImproved oral absorption

Glycosylation also mitigates efflux pump-mediated resistance by altering substrate recognition by P-glycoprotein (P-gp), as demonstrated in in vitro transport models [6]. Furthermore, the sugar moiety sterically hinders interactions between mutant reverse transcriptases and lamivudine, potentially restoring susceptibility in partially resistant strains.

Properties

Product Name

Lamivudine-galactose

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Synonyms

Lamivudine-galactose;4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.